Isoprenaline sulfate is classified as a bronchodilator and is primarily used in medical settings to treat conditions such as heart block, Adams-Stokes syndrome, and bronchospasm during anesthesia. It is categorized under the International Nonproprietary Names (INN) system as isoprenaline and has the CAS number 6700-39-6. The compound's chemical formula is , with a relative molecular mass of approximately 556.6 g/mol .
The synthesis of isoprenaline sulfate involves multiple steps, often starting from simple aromatic compounds. One notable method includes the synthesis of an intermediate compound, 2,4-dihydroxy-alpha-chloroacetophenone. The process typically involves:
This method highlights the importance of controlling temperature and reaction time to improve yield and purity.
Isoprenaline sulfate has a complex molecular structure characterized by:
The presence of multiple hydroxyl groups contributes to its hydrophilicity, which affects its pharmacokinetics and interaction with biological systems .
Isoprenaline sulfate participates in various chemical reactions:
These reactions are critical for understanding its stability and efficacy in therapeutic applications.
Isoprenaline sulfate acts primarily as a non-selective agonist for beta-adrenergic receptors (beta-1 and beta-2). Its mechanism includes:
The onset of action varies based on administration routes; inhalation leads to effects within 2-5 minutes while intravenous administration shows rapid action due to direct systemic availability .
Isoprenaline sulfate exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical preparations and storage conditions .
Isoprenaline sulfate is widely used in clinical practice for:
Its versatility makes it an essential compound in both therapeutic settings and scientific research .
Isoprenaline sulphate (C~11~H~17~NO~3~·H~2~SO~4~) emerged from systematic structural modifications of endogenous catecholamines. Discovered in 1940, it was identified as the first selective β-adrenergic receptor agonist, distinguished by its isopropyl substitution on the amine terminus of norepinephrine. This structural alteration conferred near-exclusive affinity for β-receptors (β~1~ and β~2~) over α-adrenergic receptors, a breakthrough validated in early in vitro studies showing potent bronchial smooth muscle relaxation and cardiac stimulation without vasopressor effects [1] [6]. Initial pharmacological characterization revealed its ability to increase heart rate (chronotropy) and contractility (inotropy) via β~1~ activation, while β~2~ agonism mediated bronchodilation and peripheral vasodilation. The compound received FDA approval in 1947 (as Isuprel®) for bradyarrhythmias and asthma, cementing its role as a foundational sympathomimetic [2] [5].
Table 1: Key Historical Milestones in Isoprenaline Development
Year | Event | Significance |
---|---|---|
1940 | Synthesis of isopropylnoradrenaline | First selective β-agonist designed via norepinephrine derivatization |
1947 | Introduction for medical use (as Isuprel®) | First approved selective β-agonist for cardiac and respiratory indications |
1948 | FDA formal approval | Standardized use in acute bradycardia and heart block |
1963–1968 | Epidemic of asthma mortality linked to high-dose inhalers | Highlighted dose-dependent cardiac risks; spurred reformulations |
Early industrial synthesis (1940s) relied on nucleophilic displacement of 3,4-dihydroxy-α-chloroacetophenone with excess isopropylamine, yielding the ketone intermediate 3',4'-dihydroxy-2-(isopropylamino)acetophenone. This was followed by catalytic hydrogenation (Pd/C) to reduce the ketone to the alcohol, forming racemic isoprenaline [4] [7]. This route faced limitations:
Modern optimizations addressed these issues:
Table 2: Evolution of Key Synthetic Approaches
Synthetic Method | Key Steps | Yield/Purity Challenges | Modern Solutions |
---|---|---|---|
Chloroacetophenone amination (1940s) | Catechol + chloroacetyl chloride → displacement with i-PrNH~2~ → hydrogenation | Low yield (40–50%); racemic mixture; des-hydroxy impurities | Chiral resolution; ion-exchange purification |
Reductive amination (2000s) | Glyoxal derivative + i-PrNH~2~ → asymmetric borane reduction | Cost of chiral catalysts; glyoxal instability | Immobilized catalysts; in-situ glyoxal generation |
Salt formation | Free base + H~2~SO~4~ in methanol/acetone | Over-sulfation; residual solvents | Crystallization controls; azeotropic drying |
The industrial synthesis of isoprenaline sulphate has been refined via patents focusing on impurity control, catalyst recovery, and enantioselectivity:
Recent innovations focus on continuous flow reactors to handle air-sensitive intermediates and reduce degradation. Microfluidic hydrogenation (H~2~/Pd@C) under 10-bar pressure achieves full conversion in <10 minutes, enhancing throughput for the ketone reduction step [4].
Table 3: Key Patents in Isoprenaline Sulphate Synthesis
Patent/Publication | Innovation Focus | Technical Advancement | Industrial Impact |
---|---|---|---|
US 2,308,232 (1943) | Initial chloroacetophenone route | Established first scalable synthesis | Enabled commercial production (1947) |
US 5,442,118 (1995) | Enantioselective borane reduction | ee >95% via oxazaborolidine catalysis | High-purity R-isomer; limited scalability |
WO2018127806A1 (2018) | Ion-exchange resin-assisted hydrogenation | Yield boost to 85%; Pd removal to <5 ppm | Reduced purification costs; ICH-compliant |
EP3555042B1 (2020) | pH-controlled crystallization | Suppresses quinone formation; enhances sulphate stability | Improved shelf-life and batch consistency |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7